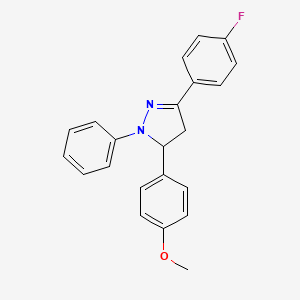
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazoline derivative and is commonly referred to as FMPP. The unique chemical structure of FMPP makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- A range of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, which includes compounds similar to 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and tested for antibacterial activity. Some derivatives, such as 3f, 3m, 3n, and 3p, demonstrated excellent antibacterial activity, suggesting potential as antibacterial agents (Shingare et al., 2017).
Structural Characterization
- The crystal structures of similar pyrazole compounds were analyzed, providing insights into the molecular conformation and the dihedral angles between the pyrazole and fluoro-substituted rings. Such structural information is crucial for understanding the compound's interactions and properties (Loh et al., 2013).
Antimicrobial Activity
- Another study focused on the synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, including those similar to the compound . These compounds were screened for their antimicrobial activities, highlighting their potential therapeutic applications (Dangar et al., 2014).
Molecular Docking and Nonlinear Optical Properties
- Research on the infrared spectrum, structural, optical properties, and molecular docking study of similar compounds has been conducted. This study provides insights into the molecular interactions, charge transfer, and potential roles in nonlinear optics, indicating applications in materials science (Mary et al., 2015).
Synthesis and Structural Analysis
- Synthesis and structural characterization of isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were investigated, highlighting the process of creating complex molecules with potential applications in drug discovery and material science (Kariuki et al., 2021).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-20-13-9-17(10-14-20)22-15-21(16-7-11-18(23)12-8-16)24-25(22)19-5-3-2-4-6-19/h2-14,22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQFMBVWNUGYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
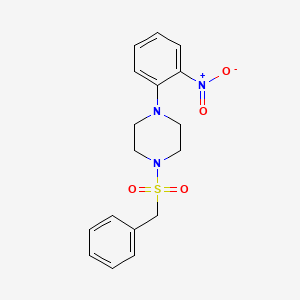
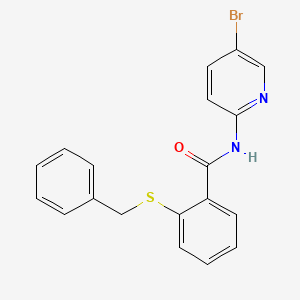
![4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
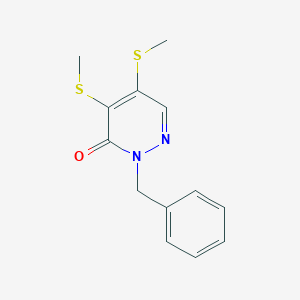
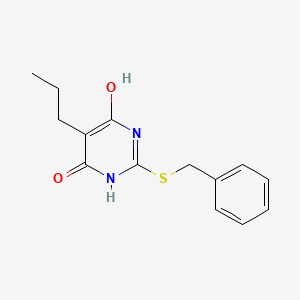


![1-[3-(benzyloxy)phenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5918185.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5918186.png)
![O-methyl [{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]thiocarbamate](/img/structure/B5918196.png)